methyl (4-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate

Description

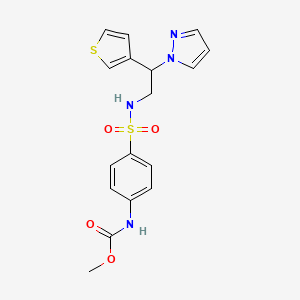

Methyl (4-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate is a structurally complex compound featuring a carbamate group attached to a phenyl ring, which is further linked via a sulfamoyl bridge to an ethyl chain bearing a pyrazole and thiophene moiety. The pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) and thiophene (a sulfur-containing aromatic ring) contribute to its unique electronic and steric properties.

Properties

IUPAC Name |

methyl N-[4-[(2-pyrazol-1-yl-2-thiophen-3-ylethyl)sulfamoyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O4S2/c1-25-17(22)20-14-3-5-15(6-4-14)27(23,24)19-11-16(13-7-10-26-12-13)21-9-2-8-18-21/h2-10,12,16,19H,11H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXSZFIKIXAHRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate typically involves a multi-step process:

Formation of the pyrazole ring: : This usually involves condensation reactions between hydrazine and diketones under controlled conditions.

Incorporation of the thiophene ring: : This might involve the use of palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

Sulfamoyl functional group addition: : Achieved through reactions with sulfamoyl chlorides or sulfamic acids.

Attachment to phenylcarbamate: : The final step often involves carbamate formation using phosgene derivatives or carbamoyl chlorides.

Industrial production methods might optimize these steps for higher yields and purity using advanced catalytic systems and continuous flow reactors.

Chemical Reactions Analysis

Methyl (4-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate undergoes several types of chemical reactions:

Oxidation: : Involving reagents such as potassium permanganate or chromium trioxide.

Reduction: : Using agents like lithium aluminum hydride or sodium borohydride.

Substitution: : Nucleophilic substitutions can occur, particularly at the sulfur atom, using reagents like alkyl halides.

Hydrolysis: : In acidic or basic conditions, leading to the breakdown of carbamate bonds.

Common products formed include various derivatives where modifications are introduced at the pyrazole, thiophene, or sulfamoyl regions of the molecule.

Scientific Research Applications

Key Structural Features

- Methyl Carbamate Group : Known for its role in enhancing solubility and bioavailability.

- Sulfamoyl Moiety : Imparts potential antimicrobial properties.

- Pyrazole and Thiophene Units : Associated with various pharmacological activities including anti-inflammatory and anticancer effects.

Medicinal Chemistry

Methyl (4-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate has been investigated for its potential as a therapeutic agent:

- Anticancer Activity : Research indicates that compounds containing pyrazole and thiophene rings exhibit significant anticancer properties. The compound's structure suggests it may act as an inhibitor of certain cancer cell lines, particularly prostate cancer cells where androgen receptor modulation is critical .

- Antimicrobial Properties : The sulfamoyl group is known to enhance antibacterial activity. Studies have shown that derivatives of sulfamoyl compounds can effectively inhibit bacterial growth, making this compound a candidate for developing new antibiotics .

Case Study: Anticancer Efficacy

A study evaluated the efficacy of similar compounds on prostate cancer cell lines, demonstrating that modifications in the sulfamoyl group significantly impacted cell viability and apoptosis rates. The results indicated that compounds with enhanced lipophilicity showed improved cellular uptake and cytotoxicity .

Agricultural Science

The compound's unique properties also suggest potential applications in agriculture:

- Pesticide Development : The presence of thiophene units can enhance the efficacy of pesticides. Research has shown that thiophene-containing compounds exhibit insecticidal properties against various pests .

Case Study: Insecticidal Activity

In a controlled environment trial, derivatives of methyl carbamate were tested against common agricultural pests. Results indicated a significant reduction in pest populations, suggesting potential for development as an eco-friendly pesticide alternative .

Materials Science

The structural characteristics of this compound also lend themselves to applications in materials science:

- Polymer Synthesis : The compound can be utilized as a monomer in polymer chemistry. Its ability to form stable bonds can lead to the development of novel polymeric materials with enhanced mechanical properties.

Case Study: Polymer Development

Research demonstrated the successful incorporation of this compound into polymer matrices, resulting in materials with improved thermal stability and mechanical strength compared to traditional polymers .

Mechanism of Action

The compound exerts its effects through several molecular mechanisms:

Enzyme Inhibition: : By binding to active sites of enzymes, it can inhibit their activity, influencing biochemical pathways.

Receptor Modulation: : It may interact with cellular receptors, altering signal transduction pathways.

Chemical Interactions: : Its reactive functional groups can form stable complexes with biological macromolecules, affecting their function.

Comparison with Similar Compounds

Structural Comparison

The target compound shares structural motifs with several analogs, including sulfonamide derivatives, carbamates, and heterocyclic systems. Key comparisons include:

Compound 25 (N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide) :

- Substituents : Features a 4-chlorophenyl carbamoyl group, a trimethylpyrazole ring, and a pyridine-sulfonamide core.

- Key Differences : Replaces the thiophene in the target compound with a pyridine ring and substitutes the methyl carbamate with a chlorophenyl carbamoyl group.

Compound 26 (N-[(3,4-Dichlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide) :

- Substituents : Similar to Compound 25 but with a 3,4-dichlorophenyl group, enhancing lipophilicity.

- Key Differences : Increased halogenation compared to the target compound’s thiophene and carbamate groups.

LS-03205 (Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate) :

- Substituents : Contains a thiadiazole ring and phenylcarbamoyl group.

- Key Differences : Uses a thiadiazole heterocycle instead of pyrazole/thiophene and a benzoate ester instead of a carbamate.

Compound (1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethyl N-(4-chlorophenyl)carbamate) :

- Substituents : Combines a triazolo-thiazole system with a 4-chlorophenyl carbamate.

- Key Differences : Replaces the sulfamoyl linkage and thiophene with a triazolo-thiazole core.

Physicochemical Properties

Key Observations :

- The carbamate group in the target and LS-03205 may confer greater hydrolytic stability than the sulfonamide in Compounds 25/26.

- Higher halogen content in Compound 26 increases molecular weight and lipophilicity, which could influence bioavailability.

Pharmacological Considerations

While pharmacological data are absent in the evidence, structural features suggest:

- The sulfamoyl and carbamate groups may target enzymes like carbonic anhydrase or proteases.

- Thiophene’s electron-rich nature could enhance interactions with metal ions or hydrophobic pockets in biological targets.

Biological Activity

Methyl (4-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 342.39 g/mol. Its structure features a carbamate group, a thiophene ring, and a pyrazole moiety, which are critical for its biological interactions.

-

Inhibition of Enzymatic Activity :

- The compound has been shown to act as an inhibitor of specific enzymes that are crucial in cancer cell proliferation. For instance, compounds with similar structures have demonstrated significant inhibition against matrix metalloproteinases (MMPs), which are involved in tumor metastasis and angiogenesis .

- Anticancer Activity :

Biological Activity Data

The following table summarizes the biological activities observed for this compound based on available research:

| Activity | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Cytotoxicity | MCF-7 | 5.85 | |

| Inhibition of MMPs | Various | <10 | |

| Antiproliferative | A549 | 3.0 |

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of this compound against the MCF-7 breast cancer cell line. The compound exhibited significant growth inhibition with an IC50 value of 5.85 µM, demonstrating its potential as a therapeutic agent in breast cancer treatment.

Case Study 2: Enzymatic Inhibition

Research on similar carbamate derivatives revealed that they effectively inhibited MMPs, crucial for cancer metastasis. The mechanism involved slow-binding kinetics, indicating a high affinity for the target enzymes, which was confirmed through molecular docking studies .

Q & A

Q. Table 1: Synthesis Conditions for Analogous Compounds

Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?

Answer:

- Spectroscopy :

- Crystallography : X-ray diffraction resolves bond lengths and angles (e.g., pyrazole-thiophene dihedral angles ~15–25°) .

How can researchers design structure-activity relationship (SAR) studies to identify key functional groups influencing biological activity?

Answer:

- Variable substituent analysis : Modify pyrazole (e.g., 3-trifluoromethyl) or thiophene (e.g., 4-fluorophenyl) groups to assess activity changes .

- In vitro assays : Test COX-2 inhibition (IC₅₀) or antimicrobial activity (MIC) using standardized protocols .

- Comparative analogs : Include compounds like celecoxib (COX-2 inhibitor) or thiophene-sulfonamide hybrids for benchmarking .

Q. Table 2: SAR Trends in Pyrazole-Sulfonamide Derivatives

| Substituent (R) | Biological Activity (IC₅₀) | Reference |

|---|---|---|

| 3-Trifluoromethyl | COX-2: 0.04 µM | |

| 4-Methylthiophene | Antibacterial: MIC 8 µg/mL | |

| Unsubstituted pyrazole | Inactive |

What experimental approaches are effective in resolving contradictions between in vitro and in vivo pharmacological data?

Answer:

- Purity validation : Use HPLC (>95% purity) to rule out impurities affecting in vivo results .

- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and metabolite formation via LC-MS/MS .

- Species-specific models : Test in multiple animal models (e.g., rodents vs. primates) to account for metabolic differences .

What methodologies are employed to assess the metabolic stability and pharmacokinetic profile of sulfamoyl-containing pyrazole derivatives?

Answer:

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) to identify oxidative metabolites .

- Deuterated analogs : Use isotopic labeling (e.g., CD₃ groups) to track metabolic pathways via mass spectrometry .

- In vivo PK studies : Monitor plasma concentrations post-administration to calculate AUC and clearance rates .

How do computational modeling techniques enhance the understanding of target interactions for this compound?

Answer:

- Molecular docking : Predict binding modes to targets like COX-2 (PDB: 1CX2) using AutoDock or Schrödinger .

- MD simulations : Simulate ligand-protein stability over 100 ns to identify critical interactions (e.g., hydrogen bonds with Arg513) .

- QSAR models : Relate electronic parameters (e.g., logP, polar surface area) to activity .

What are the best practices for ensuring compound stability and purity during storage and handling?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.